4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoroethoxy group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by the introduction of the trifluoroethoxy group and subsequent sulfonamide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.
Scientific Research Applications
4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby disrupting the cellular pH balance and inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamide derivatives with varying substituents. For instance:
4-chloro-3-nitro-5-sulfamoylbenzoic acid: Shares the benzenesulfonamide core but differs in the substituents attached to the phenyl ring.
2’-hydroxy-3’-nitro-5’-chloro-4-substituted-N (substituted phenyl) chalconeimines: These compounds have similar functional groups but differ in their overall structure and properties. The uniqueness of 4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C14H10ClF3N2O5S |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H10ClF3N2O5S/c15-9-1-3-13(4-2-9)26(23,24)19-10-5-11(20(21)22)7-12(6-10)25-8-14(16,17)18/h1-7,19H,8H2 |
InChI Key |
AKAIRICJONLOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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